![molecular formula C10H10N2O B12882484 5-Methyl-1-phenylpyrazol-4-ol CAS No. 89193-19-1](/img/structure/B12882484.png)
5-Methyl-1-phenylpyrazol-4-ol
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Overview
Description
5-Methyl-1-phenylpyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenylpyrazol-4-ol typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate is then subjected to basic hydrolysis to yield the target compound . Another method involves the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve scalable solvent-free reactions. These methods are designed to be efficient and environmentally friendly, utilizing common reagents and mild reaction conditions to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenylpyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where different substituents are introduced to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine derivatives for cyclization, and various catalysts for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like ethanol or methanol .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Methyl-1-phenylpyrazol-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenylpyrazol-4-ol involves its interaction with various molecular targets and pathways. The compound can act as a free radical scavenger, inhibiting the generation of reactive oxygen species. This antioxidant property is particularly relevant in the treatment of neurological disorders and cancer . Additionally, the compound can inhibit specific enzymes, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-1-phenylpyrazol-4-ol include:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating amyotrophic lateral sclerosis (ALS).
4-Benzoyl-3-methyl-1-phenylpyrazol-5-one:
Uniqueness
This compound stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Biological Activity
5-Methyl-1-phenylpyrazol-4-ol (CAS No. 89193-19-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its pyrazole ring, which is known for conferring various biological activities. The compound's structure can be represented as follows:
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀N₂O |
Molecular Weight | 178.20 g/mol |
Melting Point | 150 °C |
Solubility | Soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound typically involves the condensation of appropriate aldehydes with hydrazine derivatives. Various synthetic routes have been explored, including one-pot multi-component reactions that enhance yield and efficiency.
Biological Activity Overview
The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 15 |
Bacillus subtilis | 18 |
Candida albicans | 17 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated notable cytotoxicity against various cancer types, particularly breast cancer cells (MCF-7).
Case Study: In a study evaluating the compound's effects on MCF-7 cells, it was found to induce apoptosis, leading to a significant reduction in cell viability at concentrations above 50 µM.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, thus potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory pathways and microbial metabolism, which contributes to its therapeutic effects.
Receptor Modulation: It may also interact with cellular receptors that regulate signaling pathways related to inflammation and apoptosis.
Properties
CAS No. |
89193-19-1 |
---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methyl-1-phenylpyrazol-4-ol |
InChI |
InChI=1S/C10H10N2O/c1-8-10(13)7-11-12(8)9-5-3-2-4-6-9/h2-7,13H,1H3 |
InChI Key |
YQVBPCXFYFXFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)O |
Origin of Product |
United States |
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